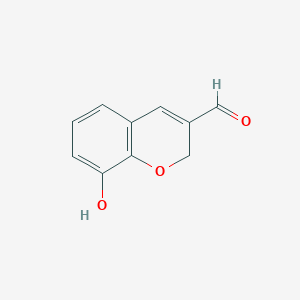
8-hydroxy-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2H-chromene-3-carbaldehyde is a compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2H-chromene-3-carbaldehyde typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned Knoevenagel condensation reaction. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: 8-Hydroxy-2H-chromene-3-carboxylic acid.
Reduction: 8-Hydroxy-2H-chromene-3-methanol.
Substitution: Various ethers and esters depending on the substituent.
Scientific Research Applications
8-Hydroxy-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-hydroxy-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as DNA gyrase, and interfere with cellular processes, leading to its antimicrobial and anticancer effects . The aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparison with Similar Compounds
- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
- 4H-chromene-4-one
- 2H-chromene-2-one
Comparison: 8-Hydroxy-2H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and a broader range of applications in scientific research .
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-hydroxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c11-5-7-4-8-2-1-3-9(12)10(8)13-6-7/h1-5,12H,6H2 |
InChI Key |
PMVXJAUNCXYUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















